molecular formula C6H8IN3O2 B11711967 3-Iodo-1-isopropyl-5-nitro-1H-pyrazole

3-Iodo-1-isopropyl-5-nitro-1H-pyrazole

Cat. No.: B11711967
M. Wt: 281.05 g/mol
InChI Key: NCMLSTCHHZCVSL-UHFFFAOYSA-N
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Description

3-Iodo-1-isopropyl-5-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of iodine, isopropyl, and nitro groups attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-isopropyl-5-nitro-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 1-isopropyl-5-nitro-1H-pyrazole using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in an inert solvent such as dichloromethane or acetonitrile under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-isopropyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Iodo-1-isopropyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Iodo-1-isopropyl-5-nitro-1H-pyrazole is largely dependent on its chemical structure. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to molecular targets. The isopropyl group may affect the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1-isopropyl-5-nitro-1H-pyrazole is unique due to the combination of iodine, isopropyl, and nitro groups, which impart distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

IUPAC Name

3-iodo-5-nitro-1-propan-2-ylpyrazole

InChI

InChI=1S/C6H8IN3O2/c1-4(2)9-6(10(11)12)3-5(7)8-9/h3-4H,1-2H3

InChI Key

NCMLSTCHHZCVSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)I)[N+](=O)[O-]

Origin of Product

United States

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